4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline

Catalog No.
S3309257
CAS No.
855643-01-5
M.F
C14H16N2
M. Wt
212.296
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline

CAS Number

855643-01-5

Product Name

4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline

IUPAC Name

4-[(2,6-dimethylpyridin-4-yl)methyl]aniline

Molecular Formula

C14H16N2

Molecular Weight

212.296

InChI

InChI=1S/C14H16N2/c1-10-7-13(8-11(2)16-10)9-12-3-5-14(15)6-4-12/h3-8H,9,15H2,1-2H3

InChI Key

UULYPLNMFMJNIB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C)CC2=CC=C(C=C2)N

Solubility

not available

4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline is an organic compound with the molecular formula C14H16N2C_{14}H_{16}N_2. It features a dimethylpyridine moiety attached to an aniline group, which contributes to its unique properties. The compound is characterized by its aromatic structure and nitrogen-containing heterocyclic ring, making it relevant in various chemical contexts, including medicinal chemistry and materials science .

The reactivity of 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline can be attributed to the presence of both the aniline and pyridine functionalities. Key reactions include:

  • Electrophilic Aromatic Substitution: The aniline group can undergo electrophilic substitution reactions, allowing for further derivatization.
  • Nucleophilic Reactions: The nitrogen atom in the pyridine ring can participate in nucleophilic attacks under specific conditions.
  • Condensation Reactions: The amine functionality can react with aldehydes or ketones to form imines or other derivatives .

Preliminary studies suggest that 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline exhibits biological activity that may include:

  • Antimicrobial Properties: Some derivatives of similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Compounds with similar structures have been investigated for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: There is potential for this compound to act as an inhibitor for certain enzymes involved in metabolic pathways .

Several methods have been developed for synthesizing 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline:

  • Direct Alkylation: Aniline can be alkylated using 2,6-dimethylpyridine derivatives under basic conditions.
  • Reduction Reactions: Starting from nitro derivatives or other precursors, reduction processes can yield the desired amine.
  • Coupling Reactions: Utilizing coupling agents and catalysts such as palladium or nickel complexes allows for the formation of this compound from simpler aromatic components .

The applications of 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline span several fields:

  • Pharmaceuticals: Its potential as a drug candidate makes it significant in medicinal chemistry.
  • Agricultural Chemicals: Compounds with similar structures are often explored as agrochemicals due to their biological activities.
  • Material Science: This compound may serve as a building block for polymers or other materials with specific properties .

Studies on the interactions of 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline with biological targets are ongoing. These studies focus on:

  • Binding Affinity: Evaluating how well this compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Understanding the pathways through which this compound exerts its biological effects.
  • Toxicological Assessments: Investigating the safety profile and potential side effects associated with its use .

Several compounds share structural similarities with 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Methylphenyl(2,6-dimethylpyridin-4-yl)methanolC15H19NContains a hydroxyl group enhancing solubility
4-(Pyridin-2-ylmethyl)anilineC13H14NLacks methyl groups on the pyridine
N,N-Dimethyl-p-toluidineC10H13NSimpler structure without heterocyclic ring

Uniqueness of 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline

What sets 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline apart from these compounds is its specific combination of a dimethylpyridine moiety and an aniline structure. This unique combination not only influences its chemical reactivity but also enhances its potential biological activities compared to simpler analogs.

XLogP3

2.9

Dates

Modify: 2024-04-15

Explore Compound Types